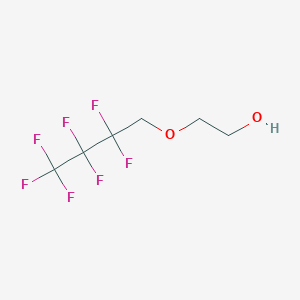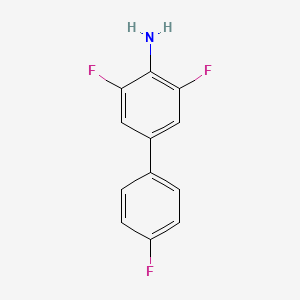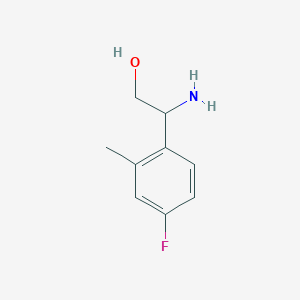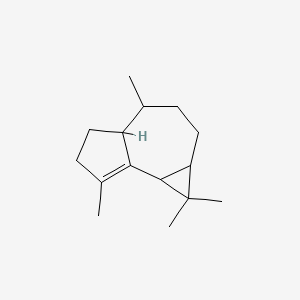
2-(2,2,3,3,4,4,4-Heptafluorobutoxy)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2,3,3,4,4,4-Heptafluorobutoxy)ethan-1-ol is a fluorinated alcohol compound with the molecular formula C6H9F7O2. This compound is characterized by the presence of a heptafluorobutoxy group attached to an ethan-1-ol backbone. Fluorinated compounds like this one are of significant interest due to their unique chemical properties, including high thermal stability, low surface energy, and resistance to solvents and chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,3,3,4,4,4-Heptafluorobutoxy)ethan-1-ol typically involves the reaction of 2,2,3,3,4,4,4-heptafluorobutanol with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the heptafluorobutanol attacks the ethylene oxide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,2,3,3,4,4,4-Heptafluorobutoxy)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorinated group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2,2,3,3,4,4,4-Heptafluorobutoxy)ethanal or 2-(2,2,3,3,4,4,4-Heptafluorobutoxy)ethanoic acid.
Reduction: Formation of 2-(2,2,3,3,4,4,4-Heptafluorobutoxy)ethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2,2,3,3,4,4,4-Heptafluorobutoxy)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of fluorinated polymers and surfactants.
Biology: Employed in the study of fluorinated compounds’ effects on biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with high thermal stability and chemical resistance.
Mecanismo De Acción
The mechanism of action of 2-(2,2,3,3,4,4,4-Heptafluorobutoxy)ethan-1-ol involves its interaction with molecular targets through its fluorinated group. The presence of fluorine atoms can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can affect the compound’s distribution and activity within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
2,2,3,3,4,4,4-Heptafluoro-1-butanol: A similar fluorinated alcohol with a shorter carbon chain.
2-(2,2,3,3,4,4,4-Heptafluorobutanoyl)oxyethyl 2,2,3,3,4,4,4-heptafluorobutanoate: A compound with similar fluorinated groups but different functional groups.
Uniqueness
2-(2,2,3,3,4,4,4-Heptafluorobutoxy)ethan-1-ol is unique due to its specific combination of a heptafluorobutoxy group and an ethan-1-ol backbone. This structure imparts distinct chemical properties, such as high thermal stability and resistance to chemical degradation, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
2266-43-5 |
|---|---|
Fórmula molecular |
C6H7F7O2 |
Peso molecular |
244.11 g/mol |
Nombre IUPAC |
2-(2,2,3,3,4,4,4-heptafluorobutoxy)ethanol |
InChI |
InChI=1S/C6H7F7O2/c7-4(8,3-15-2-1-14)5(9,10)6(11,12)13/h14H,1-3H2 |
Clave InChI |
TZDLXSQBIYOTMV-UHFFFAOYSA-N |
SMILES canónico |
C(COCC(C(C(F)(F)F)(F)F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Ethyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12085815.png)




![4-[(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl)oxy]phenol](/img/structure/B12085862.png)


![N-[2-amino-4-(dimethylcarbamoyl)cyclohexyl]-N'-(5-chloropyridin-2-yl)oxamide;hydrochloride](/img/structure/B12085881.png)
amine](/img/structure/B12085888.png)
![4-[(Cyclobutylamino)methyl]phenol](/img/structure/B12085892.png)

